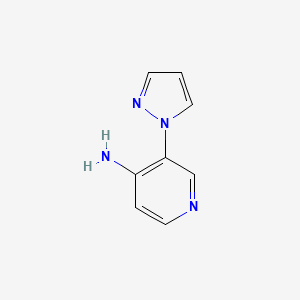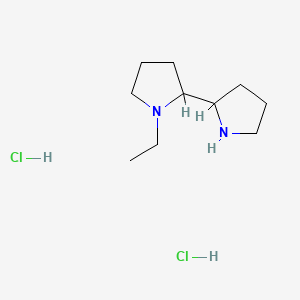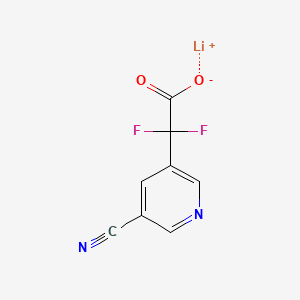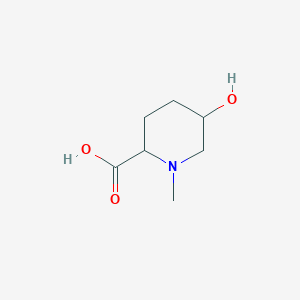
3-Cyclopropyl-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-4-nitrophenol is an organic compound that belongs to the class of nitrophenols It features a cyclopropyl group attached to the third carbon of a phenol ring, with a nitro group attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-nitrophenol can be achieved through several methods. One common approach involves the nitration of 3-cyclopropylphenol. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the phenol ring.
Another method involves the cyclopropanation of 4-nitrophenol. This can be achieved using diazomethane or other cyclopropanating agents in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions need to be carefully controlled to ensure the selective formation of the cyclopropyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of safer nitrating agents and catalysts can also be explored to minimize environmental impact and improve yield.
化学反应分析
Types of Reactions
3-Cyclopropyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation, using appropriate reagents and catalysts.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (aluminum chloride).
Major Products Formed
Reduction: 3-Cyclopropyl-4-aminophenol.
Oxidation: 3-Cyclopropyl-4-nitroquinone.
Substitution: Various halogenated or alkylated derivatives of this compound.
科学研究应用
3-Cyclopropyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying the effects of cyclopropyl and nitro groups on aromatic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Cyclopropyl-4-nitrophenol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological targets. The cyclopropyl group can influence the compound’s overall conformation and reactivity.
相似化合物的比较
Similar Compounds
4-Nitrophenol: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
3-Cyclopropylphenol: Lacks the nitro group, resulting in different electronic properties and reactivity.
2-Cyclopropyl-4-nitrophenol: Similar structure but with the cyclopropyl group at a different position, leading to different steric and electronic effects.
Uniqueness
3-Cyclopropyl-4-nitrophenol is unique due to the combination of the cyclopropyl and nitro groups on the phenol ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
3-cyclopropyl-4-nitrophenol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,11H,1-2H2 |
InChI 键 |
WKBTVGCUZJMBJC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C=CC(=C2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)



![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)




![3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13459479.png)
